![molecular formula C15H12N2OS B3020246 N-(benzo[d]thiazol-6-yl)-3-methylbenzamide CAS No. 922966-47-0](/img/structure/B3020246.png)

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

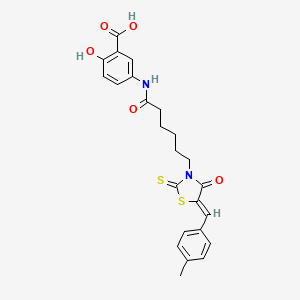

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzamide moiety. This compound is structurally related to various other benzamide derivatives that have been synthesized and studied for their diverse biological activities and supramolecular properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoyl compounds with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole in benzene . Although the specific synthesis of this compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the reaction of an appropriate benzo[d]thiazol-6-yl compound with a 3-methylbenzamide derivative.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations. For example, the structure of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was elucidated using X-ray diffraction and compared with DFT calculations . These techniques provide insights into the molecular geometry, conformational flexibility, and non-covalent interactions that may be present in this compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tranamidation, as observed with the compound H2L2 in the presence of PdCl2 . This reactivity suggests that this compound could also participate in similar reactions, potentially leading to the formation of new compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated to understand the role of methyl functionality and non-covalent interactions in gelation . Such studies on related compounds can provide valuable information about the solubility, stability, and supramolecular properties of this compound.

Mecanismo De Acción

Target of Action

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-methylbenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which this compound is a part of, have been found to interact with various targets such asacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter .

Mode of Action

For instance, some thiazole derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . In the context of neurological functions, thiazole derivatives have been found to inhibit AChE and MAO-B enzymes .

Biochemical Pathways

Given its potential interaction with ache and mao-b, it can be inferred that this compound may affect the cholinergic and dopaminergic pathways . Inhibition of AChE would result in an increase in acetylcholine levels, enhancing cholinergic transmission. Similarly, inhibition of MAO-B would lead to an increase in dopamine levels, affecting dopaminergic transmission .

Result of Action

Based on the potential targets of this compound, it can be inferred that its action may result in enhanced cholinergic and dopaminergic transmissions due to the inhibition of ache and mao-b, respectively .

Direcciones Futuras

Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, future research could focus on exploring the potential of “N-(benzo[d]thiazol-6-yl)-3-methylbenzamide” and similar compounds in the treatment of various diseases.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-13-14(8-12)19-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZOOIGLPXLDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)

![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)

![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)

![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)

![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)

![4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B3020181.png)